molecular formula C27H26N6O3 B284405 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284405
M. Wt: 482.5 g/mol
InChI Key: OAKWRKCXQWMHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. In cancer research, this compound inhibits the activity of DNA topoisomerase I, which is involved in DNA replication and transcription. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis by disrupting the DNA replication and transcription process. In Alzheimer's disease and Parkinson's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the NF-κB signaling pathway, which is involved in the regulation of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide research, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to explore the pharmacokinetics and bioavailability of this compound and to optimize its chemical structure to improve its solubility and pharmacological properties. Additionally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that includes the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4,5-dimethyl-1,2-phenylenediamine to form the desired tetraazolo[1,5-a]pyrimidine. The final step involves the introduction of a carboxamide group to the tetraazolo[1,5-a]pyrimidine to form this compound.

Scientific Research Applications

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation.

Properties

Molecular Formula

C27H26N6O3

Molecular Weight

482.5 g/mol

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H26N6O3/c1-17-9-7-8-12-21(17)29-26(34)24-18(2)28-27-30-31-32-33(27)25(24)20-13-14-22(23(15-20)35-3)36-16-19-10-5-4-6-11-19/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32)

InChI Key

OAKWRKCXQWMHFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C

Origin of Product

United States

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